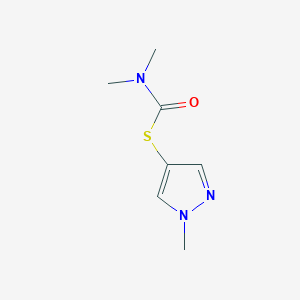
S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate, also known as MPDT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPDT is a thioester derivative of pyrazole and is commonly used as a reagent in organic synthesis.
作用机制
The exact mechanism of action of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is not well understood, but it has been proposed to act as a thiol reagent, reacting with free thiols in proteins and enzymes. This reaction can lead to the inhibition of enzyme activity, which may contribute to its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
Studies have shown that S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has been shown to inhibit the replication of the hepatitis B virus, indicating its potential as an anti-viral agent.
实验室实验的优点和局限性
One of the main advantages of using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate in lab experiments is its ease of synthesis and availability. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is also stable under normal laboratory conditions, making it a convenient reagent for various reactions. However, one limitation of using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is its potential toxicity, which may limit its use in certain applications. It is important to handle S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate with care and follow proper safety precautions when working with this compound.
未来方向
There are several future directions for the research and development of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate. One area of interest is the development of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate-based drugs for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate the mechanism of action of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate and its potential as an anti-viral agent. In addition, the synthesis of novel pyrazole derivatives using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate as a reagent may lead to the discovery of new drugs with unique properties. Overall, the potential applications of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate in various fields make it a promising compound for future research.
合成方法
The synthesis of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate involves the reaction of 1-methyl-1H-pyrazole-4-carbonyl chloride with dimethylamine in the presence of a thiol such as thiourea or mercaptoethanol. The reaction yields S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate as a white crystalline solid with a melting point of 118-119°C.
科学研究应用
S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for drug development. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has also been used as a reagent in the synthesis of various organic compounds, including pyrazole derivatives, which have potential applications in the pharmaceutical industry.
属性
IUPAC Name |
S-(1-methylpyrazol-4-yl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-9(2)7(11)12-6-4-8-10(3)5-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXDBQIYWQFSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)SC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)
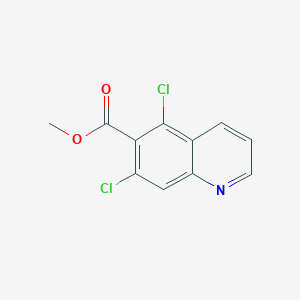
![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)
![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)
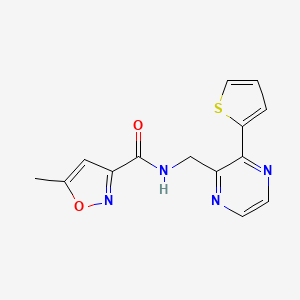
![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)
![(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2896422.png)
![2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2896423.png)
![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)
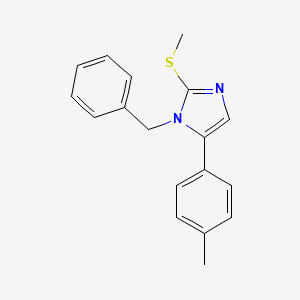
![6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896426.png)
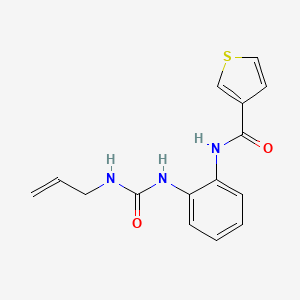
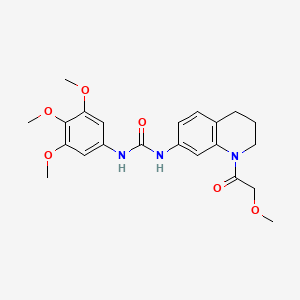
![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)